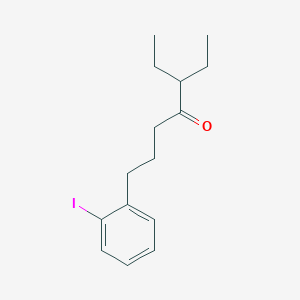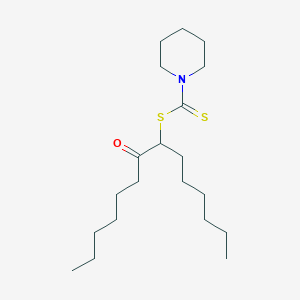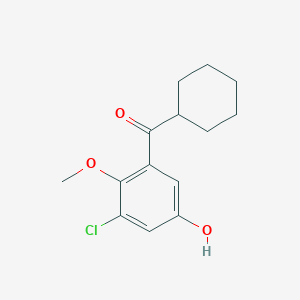
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone is an organic compound characterized by the presence of a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a cyclohexyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-hydroxy-2-methoxybenzaldehyde and cyclohexylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclohexylmagnesium bromide reacts with 3-chloro-5-hydroxy-2-methoxybenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
(3-Chloro-5-hydroxy-2-methoxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Chloro-5-hydroxy-2-methoxyphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(3-Chloro-5-hydroxy-2-methoxyphenyl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs
属性
CAS 编号 |
918311-01-0 |
|---|---|
分子式 |
C14H17ClO3 |
分子量 |
268.73 g/mol |
IUPAC 名称 |
(3-chloro-5-hydroxy-2-methoxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C14H17ClO3/c1-18-14-11(7-10(16)8-12(14)15)13(17)9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
InChI 键 |
KOROEGGLCPHRGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Cl)O)C(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


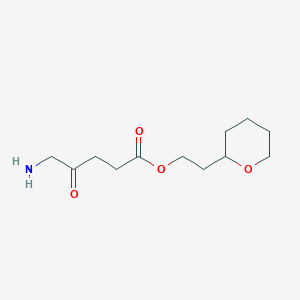
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
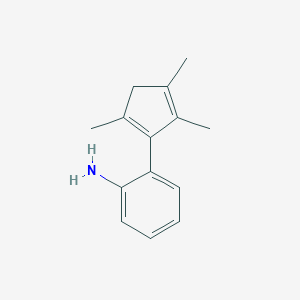
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
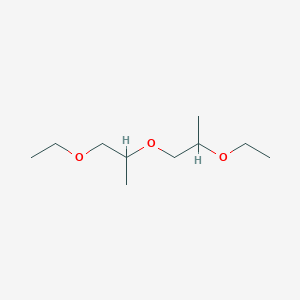
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
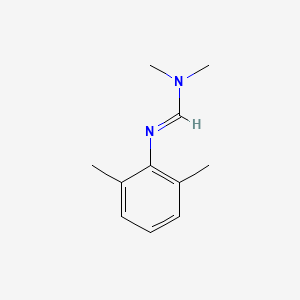

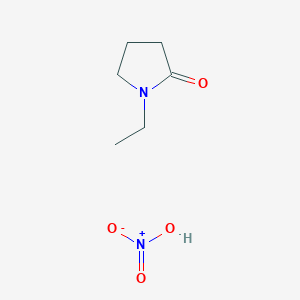

![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
